molecular formula C12H17NOS B14153554 N,N-dimethyl-4-(phenylsulfanyl)butanamide CAS No. 89171-34-6

N,N-dimethyl-4-(phenylsulfanyl)butanamide

Cat. No.: B14153554
CAS No.: 89171-34-6
M. Wt: 223.34 g/mol
InChI Key: ZVMSQBLBXSQMKX-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(phenylsulfanyl)butanamide is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a dimethylamino group, a phenylsulfanyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(phenylsulfanyl)butanamide typically involves the reaction of 4-(phenylsulfanyl)butanoic acid with dimethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:

4-(phenylsulfanyl)butanoic acid+dimethylamineThis compound+water\text{4-(phenylsulfanyl)butanoic acid} + \text{dimethylamine} \rightarrow \text{this compound} + \text{water} 4-(phenylsulfanyl)butanoic acid+dimethylamine→this compound+water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-(phenylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(phenylsulfanyl)butanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino group may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(phenylthio)butanamide
  • N,N-dimethyl-4-(phenylsulfinyl)butanamide
  • N,N-dimethyl-4-(phenylsulfonyl)butanamide

Uniqueness

N,N-dimethyl-4-(phenylsulfanyl)butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications.

Properties

CAS No.

89171-34-6

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N,N-dimethyl-4-phenylsulfanylbutanamide

InChI

InChI=1S/C12H17NOS/c1-13(2)12(14)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

ZVMSQBLBXSQMKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCCSC1=CC=CC=C1

Origin of Product

United States

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